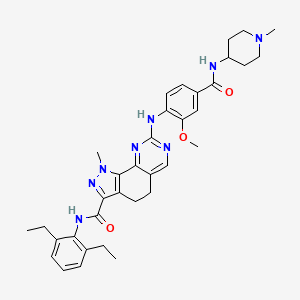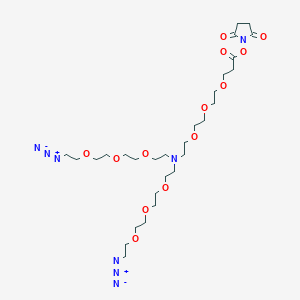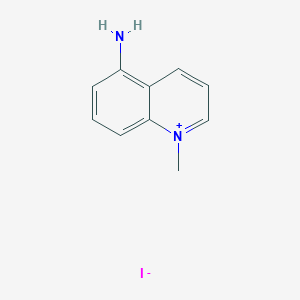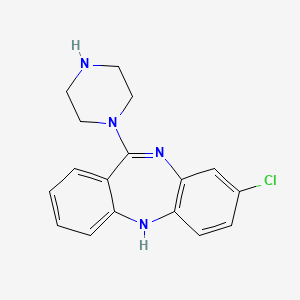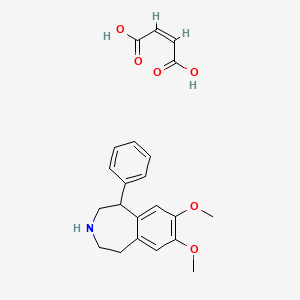
NUCC-390
Vue d'ensemble
Description
NUCC-390 is a novel and selective small-molecule CXCR4 receptor agonist . It induces internalization of CXCR4 receptors and acts antagonistically to AMD3100 . This compound has been shown to promote nerve functional recovery following neurodegeneration in vivo .
Synthesis Analysis
A novel and convenient chemical synthesis of this compound has been designed and reported .Molecular Structure Analysis
The chemical formula of this compound is C23H33N5O . Its exact mass is 395.27 and its molecular weight is 395.551 .Chemical Reactions Analysis
This compound has been tested for its capability to induce the regeneration of motor axon terminals completely degenerated by the presynaptic neurotoxin α-Latrotoxin . It was found to strongly promote the functional recovery of the neuromuscular junction .Physical And Chemical Properties Analysis
The molecular weight of this compound is 395.54 and its formula is C23H33N5O . Further physical and chemical properties are not available from the search results.Applications De Recherche Scientifique
Neuroregeneration Activity
NUCC-390, a small molecule acting as a CXCR4 agonist, has demonstrated significant potential in neuroregeneration. It effectively promotes the functional recovery of damaged neuromuscular junctions. This is particularly relevant in the context of neurodegenerative conditions and injuries, where it can stimulate the regeneration of motor axon terminals that have degenerated. The action of this compound is dependent on its interaction with the CXCR4 receptor, highlighting its targeted mechanism of action in nerve recovery (Negro et al., 2019).
Application in Snake Envenomation
Remarkably, this compound has shown efficacy in accelerating recovery from neuroparalysis caused by snake envenomation. In studies involving the neuroparalytic envenoming by Papuan Taipan and Micrurus nigrocinctus snakes, this compound significantly hastened the recovery from paralysis. This suggests its potential use as an additional treatment in snakebite cases, particularly those that result in neuroparalytic syndromes (Stazi et al., 2020); (Stazi et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
NUCC-390 has been suggested as a strong candidate for human therapy to promote nerve recovery of function after different forms of neurodegeneration . It could also be considered for trials in humans to test its efficacy in accelerating the recovery from the peripheral neuroparalysis induced by Taipans .
Propriétés
IUPAC Name |
piperidin-1-yl-[1-propyl-5-(2-pyridin-4-ylethylamino)-4,5,6,7-tetrahydroindazol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O/c1-2-14-28-21-7-6-19(25-13-10-18-8-11-24-12-9-18)17-20(21)22(26-28)23(29)27-15-4-3-5-16-27/h8-9,11-12,19,25H,2-7,10,13-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEIKILOAGDRRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(CC(CC2)NCCC3=CC=NC=C3)C(=N1)C(=O)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



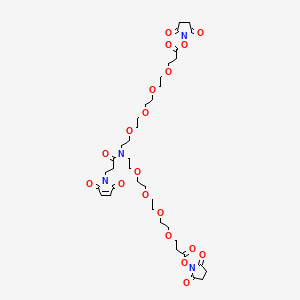
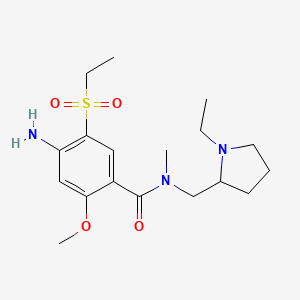
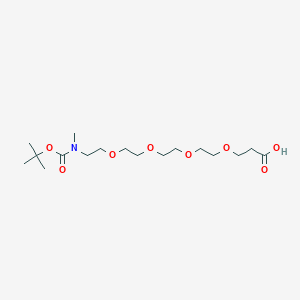

![5-[2,4-Dihydroxy-6-(4-Nitrophenoxy)phenyl]-N-(1-Methylpiperidin-4-Yl)-1,2-Oxazole-3-Carboxamide](/img/structure/B609608.png)
![2-[1-(4,4-Difluorocyclohexyl)-piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide](/img/structure/B609609.png)
